molecular formula C15H13NO3 B10811696 2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

Cat. No.: B10811696
M. Wt: 255.27 g/mol
InChI Key: GFHIMHLLQNLTFQ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse chemical properties and potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis. The presence of the methoxyphenyl group in this compound adds to its unique chemical behavior and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves the reaction of 4-methoxyphenyl isocyanate with an appropriate precursor under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction followed by cyclization to form the benzoxazine ring . The reaction conditions often require the use of a catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted benzoxazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is unique due to its specific structural features, such as the methoxyphenyl group and the oxazine ring. These features contribute to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound for further study and development.

Biological Activity

2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is a heterocyclic compound belonging to the class of benzoxazines. Its unique structural features, including the methoxyphenyl group and the oxazine ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • A methoxyphenyl group , which enhances its lipophilicity.
  • An oxazine ring , contributing to its stability and reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing quinazolinone moieties have demonstrated significant antitumor activity against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the range of 14.2 to 21.2 μM against A549 lung cancer cells, comparable to standard chemotherapeutics like 5-fluorouracil .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Reference
Compound 4nA54914.2
Compound 4vMDA-MB-231Comparable to 5-FU
Compound 4lU87>40

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that certain benzoxazine derivatives exhibit antimicrobial activity against various bacterial strains. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes. For example, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to modulate CDK9 activity suggests a pathway for its use in cancer therapy .

The biological activity of this compound is largely attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the methoxy group enhances its binding affinity to these targets, facilitating its role as an inhibitor or modulator of key biological pathways.

Study on Antitumor Activity

A significant study evaluated the cytotoxic effects of various benzoxazine derivatives on cancer cell lines. The findings indicated that modifications at specific positions on the benzoxazine ring could enhance antitumor efficacy. For instance, compounds with electron-donating groups at certain positions exhibited improved cellular uptake and cytotoxicity .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that compounds similar to this compound possess favorable drug-likeness characteristics. Most derivatives comply with Lipinski's Rule of Five, indicating good oral bioavailability and low potential for adverse drug interactions .

Table 2: Pharmacokinetic Properties

PropertyValue
Lipinski's Rule ComplianceYes
Predicted Bioavailability ScoreModerate (0.55)
Cytochrome P450 InteractionNegligible

Properties

IUPAC Name

2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-11-8-6-10(7-9-11)15-16-14(17)12-4-2-3-5-13(12)19-15/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHIMHLLQNLTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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